9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purino-pyrimidine hybrid compound characterized by a bicyclic core structure with distinct substituents.
Properties
IUPAC Name |
9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-14(2)10-13-25-18(26)16-17(22(3)20(25)27)21-19-23(11-7-12-24(16)19)15-8-5-4-6-9-15/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRMUOJXZICVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic derivative belonging to the purine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Chemical Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
Structural Features
The structure features a purine core with cyclohexyl and methylbutyl substituents that may influence its biological interactions and pharmacodynamics.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown promise against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially reducing cytokine release and inflammatory cell infiltration in models of acute inflammation.
- CNS Activity : There is evidence suggesting that this compound may exhibit neuroprotective effects, possibly through the modulation of neurotransmitter systems.
The proposed mechanisms of action include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It might interact with various receptors in the central nervous system (CNS), influencing neurotransmission and neuroinflammation.
Case Studies and Experimental Data
- In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 20 µM.
- Animal Models : In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, indicating its anti-inflammatory potential.
- Neuroprotective Effects : In a rat model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in improved cognitive function and reduced neuronal death as assessed by behavioral tests and histological analysis.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity : The target compound’s cyclohexyl and 3-methylbutyl groups likely confer higher lipophilicity (XlogP ~3.5) compared to the chlorophenyl-containing analog (XlogP 2.3) and the polar pyrimidine-diones (XlogP 0.5–1.5) .
- Solubility : BH58231’s hydroxy group and piperidinylethyl chain may enhance water solubility relative to the target compound, which lacks polar substituents .
- Receptor Binding: The chlorine atom in the adenosine A1 ligand suggests stronger receptor interactions compared to the target compound’s cyclohexyl group, which may prioritize membrane permeability over target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
